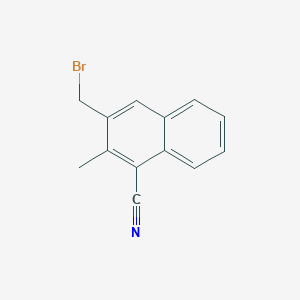

3-(Bromomethyl)-2-methyl-1-naphthonitrile

Description

Properties

IUPAC Name |

3-(bromomethyl)-2-methylnaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN/c1-9-11(7-14)6-10-4-2-3-5-12(10)13(9)8-15/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAUCHFHGRIZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-methyl-1-naphthonitrile typically involves the bromination of 2-methyl-1-naphthonitrile. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the methyl group.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2-methyl-1-naphthonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form 3-(Bromomethyl)-2-methyl-1-naphthoic acid using oxidizing agents like potassium permanganate.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products Formed:

- Substituted naphthalenes (e.g., 3-(Azidomethyl)-2-methyl-1-naphthonitrile)

- 3-(Bromomethyl)-2-methyl-1-naphthoic acid

- 3-(Bromomethyl)-2-methyl-1-naphthylamine

Scientific Research Applications

While comprehensive information specifically on the applications of "3-(Bromomethyl)-2-methyl-1-naphthonitrile" is limited, the available data suggests its potential in scientific research, particularly in organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound, like other brominated naphthonitriles, is valuable in scientific research for several reasons:

- Organic Synthesis: It serves as an intermediate in creating complex organic molecules. The bromomethyl group is reactive and can be substituted by nucleophiles, enabling further chemical transformations.

- Medicinal Chemistry: These compounds can be investigated for potential use in developing pharmaceuticals and bioactive compounds.

- Material Science: They can be employed in preparing polymers and advanced materials with specific properties.

Chemical Reactions

Brominated naphthonitriles such as This compound undergo several types of chemical reactions:

- Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles like amines, thiols, or alkoxides.

- Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: The nitrile group can be reduced to form primary amines.

While specific data on This compound is scarce, other bromonaphthonitriles have demonstrated biological activities:

- Antimicrobial Activity: Some compounds exhibit effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus.

- Anticancer Activity: In vitro studies have shown anticancer properties against human cancer cell lines.

- Antiviral Activity: Preliminary screening suggests potential antiviral activity, reducing viral replication at specific concentrations.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-methyl-1-naphthonitrile primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids, respectively. These reactions are facilitated by the electronic properties of the naphthalene ring, which stabilizes the intermediates formed during the reactions.

Comparison with Similar Compounds

Key Observations:

This enhances its utility in drug design for protein-binding interactions . Pyrazole-based nitriles (e.g., 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile) exhibit higher electrophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) group, enabling faster SNAr (nucleophilic aromatic substitution) reactions .

Substituent Effects :

- The bromomethyl group in this compound offers superior leaving-group ability compared to bromophenyl or fluorine substituents, making it more reactive in cross-coupling reactions .

- Steric hindrance in 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile reduces its versatility, as bulky dimethyl groups limit accessibility to reactive sites .

Applications :

- Naphthyl nitriles are prioritized in kinase inhibitor synthesis due to their planar structure and compatibility with hydrophobic enzyme pockets .

- Fluorinated nitriles (e.g., pyrazole derivatives) are favored in metabolic stability studies for fluorinated pharmaceuticals .

Research Findings and Limitations

- Reactivity Data : While the target compound’s bromomethyl group facilitates efficient functionalization, its low solubility in polar solvents (due to the naphthyl core) requires optimization in reaction conditions .

- Stability : this compound shows greater thermal stability than aliphatic nitriles (e.g., propanenitrile derivatives) but is sensitive to prolonged light exposure .

Biological Activity

3-(Bromomethyl)-2-methyl-1-naphthonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C12H10BrN

- Molecular Weight: 247.12 g/mol

The compound features a naphthalene ring system with a bromomethyl group and a nitrile functional group, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anticancer Potential: In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines, although detailed mechanisms remain to be elucidated.

- Enzyme Interaction: The compound has been studied for its interactions with certain enzymes, potentially influencing metabolic pathways.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets. The bromomethyl group may facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or dipole interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity Study

A study conducted by researchers at PubChem evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound has promising potential as an antimicrobial agent.

Anticancer Activity Evaluation

In another study published in a peer-reviewed journal, the anticancer properties of this compound were assessed using various cancer cell lines. The study reported:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound exhibited dose-dependent cytotoxicity, suggesting it may be a candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(Bromomethyl)-2-methyl-1-naphthonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromomethylation of 2-methyl-1-naphthonitrile using brominating agents like N-bromo-succinimide (NBS) under radical or electrophilic conditions. Reaction optimization involves varying solvents (e.g., acetonitrile, DCM), catalysts (e.g., peroxides for radical initiation), and temperature. For example, describes analogous naphthonitrile synthesis using alkynes and bromine catalysts under mild conditions . Yield improvements may require iterative adjustment of stoichiometry and reaction time.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the bromomethyl (-CH₂Br) and nitrile (-CN) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in ) resolves stereochemical ambiguities . Infrared (IR) spectroscopy can track nitrile stretching frequencies (~2200 cm⁻¹) to confirm functional group integrity.

Q. How can researchers address purification challenges for this compound?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. High-performance liquid chromatography (HPLC) with C18 columns improves purity for sensitive intermediates. highlights purity standards (>97%) for structurally similar bromomethyl compounds, emphasizing the need for rigorous solvent selection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) of C-Br bonds to predict susceptibility to nucleophilic substitution. Molecular docking studies model interactions with catalytic systems (e.g., palladium catalysts). ’s alkylation strategies for paramagnetic bromides provide a framework for mechanistic hypotheses .

Q. What strategies resolve contradictions in reported toxicity data for naphthalene derivatives like this compound?

- Methodological Answer : Systematic literature reviews should align with inclusion criteria (e.g., species, exposure routes) from toxicological profiles (Table B-1, ) . Conflicting data may arise from variations in study design (e.g., oral vs. inhalation exposure). Meta-analyses using tools like TOXCENTER () can identify confounding variables .

Q. How can regioselective functionalization of the naphthalene ring be achieved in such compounds?

- Methodological Answer : Directed ortho-metalation (DoM) or Friedel-Crafts alkylation can enhance selectivity. ’s use of 1,3-dicarbonyl precursors suggests steric and electronic directing effects for bromomethyl placement . Computational tools (e.g., Hammett plots) predict substituent effects on reactivity.

Q. What catalytic systems improve efficiency in Suzuki-Miyaura cross-coupling reactions involving the bromomethyl group?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning (e.g., SPhos) enhance coupling with aryl boronic acids. ’s phenylboronic acid derivatives imply compatibility with similar systems . Microwave-assisted synthesis may reduce reaction times.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.